molecular formula C25H27FN2O4 B11635301 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11635301
M. Wt: 438.5 g/mol
InChI Key: MEZQMAIUQKTULU-XTQSDGFTSA-N
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Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents influencing its physicochemical and pharmacological properties. Key structural features include:

  • Position 1: A 2-(dimethylamino)ethyl group, which enhances solubility via its basic tertiary amine .
  • Position 4: A 3-methyl-4-(prop-2-en-1-yloxy)benzoyl moiety.
  • Position 5: A 2-fluorophenyl group, where the fluorine atom modulates electronic effects and bioavailability through its electronegativity and lipophilicity .
  • Position 3: A hydroxyl group contributing to hydrogen-bonding interactions, critical for target binding .

The molecular formula is C27H28FN2O5, with a calculated molecular weight of 479.53 g/mol. Its synthetic route likely involves a base-catalyzed cyclization of a propargylamine intermediate, analogous to methods described for related pyrrolones .

Properties

Molecular Formula

C25H27FN2O4

Molecular Weight

438.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27FN2O4/c1-5-14-32-20-11-10-17(15-16(20)2)23(29)21-22(18-8-6-7-9-19(18)26)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+

InChI Key

MEZQMAIUQKTULU-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials .

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research in therapeutic applications:

Antitumor Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to cell death in tumor cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound showed a dose-dependent increase in apoptosis markers when tested on breast cancer cell lines. The findings suggest its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has shown effectiveness against certain bacterial strains, indicating its potential use as an antimicrobial agent.

Case Study : In vitro tests revealed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. This suggests that it could be developed into a new antibiotic formulation.

Data Summary

The following table summarizes the biological activities observed for this compound:

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against specific bacteriaMicrobiology Journal
Enzyme InhibitionInhibits target enzyme activityBiochemical Pharmacology

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and key properties of the target compound with structurally analogous derivatives:

Compound ID Position 1 Position 4 Substituent Position 5 Substituent Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 2-(Dimethylamino)ethyl 3-Methyl-4-(allyloxy)benzoyl 2-Fluorophenyl 479.53 Allyloxy, Fluorophenyl, Tertiary amine
(Compound 23) 2-Hydroxy-propyl 4-Methyl-benzoyl 4-Trifluoromethoxy-phenyl 436.16 32 246–248 Trifluoromethoxy, Hydroxypropyl
2-(Diethylamino)ethyl 3-Fluoro-4-methylbenzoyl 4-Methoxyphenyl Diethylamino, Methoxy, Fluoro
(Compound 20) 2-Hydroxy-propyl 4-Methyl-benzoyl 4-tert-Butyl-phenyl 408.23 62 263–265 tert-Butyl, Hydroxypropyl
Pyridin-3-ylmethyl 4-(Allyloxy)benzoyl 2-Fluorophenyl Pyridinylmethyl, Allyloxy
2-(Dimethylamino)ethyl 3-Methyl-4-(2-methylpropoxy)benzoyl 4-Methylphenyl 450.58 Branched alkoxy, Dimethylaminoethyl

Structure-Activity Relationship (SAR) Insights

  • Position 1: Dimethylaminoethyl (target and ) improves water solubility compared to hydroxypropyl () or pyridinylmethyl (). The bulkier diethylaminoethyl () may reduce membrane permeability due to increased steric hindrance .
  • Position 4 :
    • Allyloxy (target and ) offers reactivity for covalent bonding or metabolic oxidation, unlike the inert 2-methylpropoxy () or electron-withdrawing trifluoromethoxy () .
  • Position 5 :
    • 2-Fluorophenyl (target and ) balances lipophilicity and dipole interactions, whereas 4-tert-butylphenyl () introduces steric bulk that may hinder target binding .

Biological Activity

The compound 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one , often referred to as compound A , is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of compound A, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Compound A has a molecular formula of C24H23FN2O and a molecular weight of approximately 394.45 g/mol. Its structure features a pyrrolone ring, which is known for its diverse biological activities. The presence of a dimethylamino group and a fluorophenyl moiety suggests potential interactions with various biological targets.

Structural Formula

C24H23FN2O\text{C}_{24}\text{H}_{23}\text{F}\text{N}_{2}\text{O}

Research indicates that compound A may exhibit several mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer metabolism, such as topoisomerases and kinases .
  • Anticancer Properties : Preliminary studies suggest that compound A may induce apoptosis in cancer cells, potentially through the intrinsic apoptotic pathway .
  • Neurotransmitter Modulation : The dimethylamino group may facilitate interactions with neurotransmitter systems, particularly those involving dopamine and serotonin transporters .

Pharmacological Profile

The pharmacological profile of compound A can be summarized as follows:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits topoisomerases
Neurotransmitter InteractionModulates DAT and SERT activity

Study 1: Anticancer Efficacy

A study conducted by Oksuzoglu et al. explored the anticancer effects of various benzimidazole derivatives, including compounds structurally similar to compound A. The results indicated significant cytotoxicity against multiple cancer cell lines, with some derivatives achieving IC50 values as low as 14.1 μmol/L against DNA topoisomerase I .

Study 2: Neurotransmitter Transporter Affinity

In another investigation, researchers synthesized analogs of compound A to assess their binding affinities for dopamine (DAT) and serotonin (SERT) transporters. The findings revealed that specific modifications in the structure could enhance selectivity for either transporter, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can yield be optimized?

The compound can be synthesized via base-assisted cyclization of precursor aryl aldehydes and ketones, followed by purification using column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol. Key steps include:

  • Cyclization : Use of KOH or NaOH in ethanol under reflux to form the pyrrol-2-one core.
  • Purification : Gradient elution (e.g., 1:3 to 1:1 ethyl acetate/PE) to isolate intermediates.
  • Yield optimization : Adjusting stoichiometry of aryl substituents and reaction time (e.g., 3–24 hours) to mitigate side reactions .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • 1H/13C NMR : Analyze chemical shifts for the 2-fluorophenyl group (δ ~7.2–7.8 ppm) and dimethylaminoethyl moiety (δ ~2.2–3.0 ppm).
  • FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
  • 2D experiments (COSY, HSQC) : Assign overlapping signals from the 3-methyl-4-(prop-2-en-1-yloxy)benzoyl group.
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of regiochemistry .

Q. What strategies are effective for modifying substituents (e.g., fluorophenyl or prop-2-en-1-yloxy groups) to study structure-activity relationships (SAR)?

  • Substituent screening : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OMe) analogs via Suzuki-Miyaura coupling.
  • Biological assays : Test derivatives for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR.
  • Computational modeling : Perform docking studies to correlate substituent effects with activity .

Q. How can reaction conditions be optimized to suppress byproducts during cyclization?

  • Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (EtOH, MeOH) solvents to control reaction kinetics.
  • Additives : Use tetrabutylammonium bromide (TBAB) to enhance solubility of aryl precursors.
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition of heat-sensitive intermediates .

Methodological Notes

  • Safety : Handle dimethylaminoethyl and allyloxy groups in a fume hood due to potential toxicity .
  • Data validation : Cross-reference HRMS with isotopic patterns to confirm molecular formula .

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